molecular formula C13H20ClN3 B13692093 3-Amino-5-(1-adamantanyl)pyrazole Hydrochloride

3-Amino-5-(1-adamantanyl)pyrazole Hydrochloride

Katalognummer: B13692093
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: AMZBXIOFKLWLSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876521 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of MFCD32876521 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .

Industrial Production Methods

Industrial production of MFCD32876521 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it feasible for widespread use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876521 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving MFCD32876521 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of MFCD32876521 depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

MFCD32876521 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds with desired properties.

    Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic applications, including its role in drug development and disease treatment.

    Industry: Utilized in industrial processes for the production of materials with specific characteristics.

Wirkmechanismus

The mechanism of action of MFCD32876521 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MFCD32876521 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with triazolo ring structures and methanesulfonate derivatives .

Uniqueness

What sets MFCD32876521 apart from other similar compounds is its unique combination of properties, such as solubility, stability, and reactivity. These characteristics make it particularly valuable for specific applications in research and industry.

Conclusion

MFCD32876521 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a subject of ongoing research and interest

Eigenschaften

Molekularformel

C13H20ClN3

Molekulargewicht

253.77 g/mol

IUPAC-Name

5-(1-adamantyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H19N3.ClH/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13;/h4,8-10H,1-3,5-7H2,(H3,14,15,16);1H

InChI-Schlüssel

AMZBXIOFKLWLSC-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.